Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

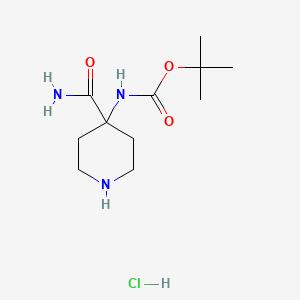

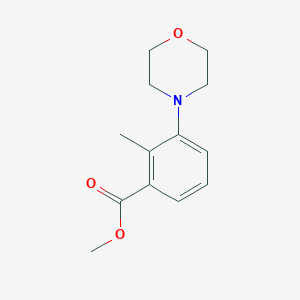

“Tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride” is a chemical compound with the CAS Number: 2243508-39-4 . It has a molecular weight of 279.77 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (4-carbamoylpiperidin-4-yl)carbamate hydrochloride . The InChI code for the compound is 1S/C11H21N3O3.ClH/c1-10(2,3)17-9(16)14-11(8(12)15)4-6-13-7-5-11;/h13H,4-7H2,1-3H3,(H2,12,15)(H,14,16);1H .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 279.77 .Applications De Recherche Scientifique

Isomorphous Crystal Structures of Chlorodiacetylene and Iododiacetylene Derivatives

This research highlights the structural analysis of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These compounds are part of an isostructural family with formula BocNHCH2CCCCX (X = H, Cl, Br, I), and their molecules are linked via hydrogen and halogen bonds involving the same carbonyl group. This study is significant for understanding the molecular interactions in these compounds (Baillargeon et al., 2017).

α-Aminated Methyllithium by DTBB-Catalysed Lithiation of a N-(Chloromethyl) Carbamate

This research describes the synthesis of carbamates derived from carbonyl compounds. The study focuses on the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and catalytic amounts of DTBB. This synthesis is important for the preparation of functionalized carbamates, providing insights into the versatility of these compounds in chemical reactions (Ortiz et al., 1999).

A Carbocyclic Analogue of a Protected β-d-2-Deoxyribosylamine

This study involves the tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirms the relative substitution of the cyclopentane ring, aiding in the understanding of nucleotide analogues (Ober et al., 2004).

Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones

This research introduces a photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. It establishes a new pathway for assembling 3-aminochromones under mild conditions, significantly contributing to the field of photocatalysis and molecular synthesis (Wang et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(4-carbamoylpiperidin-4-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3.ClH/c1-10(2,3)17-9(16)14-11(8(12)15)4-6-13-7-5-11;/h13H,4-7H2,1-3H3,(H2,12,15)(H,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGNPUBLWHOZBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)